molecular formula C21H16ClN3O2S B2386025 3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895002-07-0

3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2386025
CAS RN: 895002-07-0
M. Wt: 409.89
InChI Key: WJKZMTPCCVSKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as MBT-1, is a chemical compound that has been studied for its potential use in treating various diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies have demonstrated the synthesis and evaluation of antimicrobial activities of various pyridine and benzothiazole derivatives. For instance, Patel, Agravat, and Shaikh (2011) elaborated on the synthesis of new pyridine derivatives and their in vitro antimicrobial activities against strains of bacteria and fungi, showcasing the potential of such compounds in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Agents

Another research avenue includes the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized and screened compounds for COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities, indicating the potential use of benzothiazole derivatives in pain and inflammation management (Abu‐Hashem et al., 2020).

Anticancer Activity

The exploration of benzothiazole derivatives in cancer research has also been documented. Gomathi Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with thiazol-2-yl benzene sulfonamide derivatives, showing in vitro cytotoxicity against human breast cancer cell lines, which opens avenues for the development of novel anticancer agents (Gomathi Vellaiswamy & Ramaswamy, 2017).

Fluorescence Properties

The solid-state fluorescence properties of various substituted compounds, including pyrimidine derivatives, have been investigated. Kenichirou Yokota et al. (2012) synthesized new fluorescent compounds with solid-state fluorescence, highlighting the potential of these compounds in developing fluorescent markers or probes (Yokota et al., 2012).

properties

IUPAC Name

3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-8-3-9-18-19(17)24-21(28-18)25(13-14-5-4-10-23-12-14)20(26)15-6-2-7-16(22)11-15/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKZMTPCCVSKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.